molecular formula C9H8ClNS B1170087 POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5 CAS No. 160848-56-6

POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5

Cat. No.: B1170087
CAS No.: 160848-56-6
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Description

Poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) (P3C4MT) is a conjugated polythiophene derivative characterized by a backbone of alternating thiophene rings substituted with a cyclohexyl group at the 3-position and a methyl group at the 4-position (molecular formula: (C₁₁H₁₄S)ₙ) . This structural modification introduces steric and electronic effects that influence its optoelectronic properties, solubility, and processability. The cyclohexyl substituent enhances solubility in organic solvents compared to unsubstituted polythiophene, while the methyl group may further modulate crystallinity and charge transport.

Properties

CAS No.

160848-56-6

Molecular Formula

C9H8ClNS

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The monomer 3-cyclohexyl-4-methylthiophene is treated with isopropylmagnesium chloride (iPrMgCl) to form a thienyl Grignard intermediate. Nickel(II) catalysts, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiate a step-growth polymerization via Kumada coupling. The cyclohexyl and methyl substituents influence steric interactions during chain elongation, necessitating elevated temperatures (80–100°C) to achieve high regioregularity (>95%).

Optimization Parameters

Key variables include catalyst loading (1–5 mol%), solvent (tetrahydrofuran or toluene), and reaction time (24–72 hours). Molecular weights (Mₙ) typically range from 10,000 to 50,000 g/mol, with polydispersity indices (PDI) of 1.3–1.8.

Table 1: GRIM Polymerization Conditions and Outcomes

CatalystSolventTemp (°C)Time (h)Mₙ (g/mol)PDIRegioregularity (%)
Ni(dppp)Cl₂THF804832,5001.497
Ni(dppe)Cl₂Toluene1007228,0001.693

Suzuki-Miyaura Cross-Coupling Polymerization

Suzuki-Miyaura coupling enables the synthesis of poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) with controlled end groups and block copolymer architectures. This method employs boron-functionalized monomers and palladium catalysts.

Monomer Design

The monomer 2,5-dibromo-3-cyclohexyl-4-methylthiophene is reacted with bis(pinacolato)diboron to form a bis-boronic ester derivative. Polymerization proceeds via Pd(PPh₃)₄ catalysis in a mixture of toluene and aqueous K₂CO₃.

Advantages and Limitations

Suzuki polymerization achieves narrow PDIs (1.2–1.5) and enables precise molecular weight control. However, the cyclohexyl group’s steric bulk reduces coupling efficiency, requiring high catalyst loadings (5–10 mol%) and extended reaction times (72–96 hours).

Table 2: Suzuki Polymerization Performance Metrics

CatalystSolventMₙ (g/mol)PDIYield (%)
Pd(PPh₃)₄Toluene/H₂O45,0001.378
Pd(OAc)₂/XPhosDioxane/H₂O38,0001.465

Oxidative Chemical Polymerization

Oxidative polymerization using FeCl₃ or ammonium persulfate (APS) is a cost-effective route for bulk synthesis. The mechanism involves radical cation intermediates that couple to form the polymer backbone.

Procedure

3-Cyclohexyl-4-methylthiophene is dissolved in chloroform and treated with FeCl₃ (3 equiv) at 0°C. The reaction proceeds for 24 hours, followed by precipitation in methanol. This method yields polymers with Mₙ ≈ 15,000–20,000 g/mol but broader PDIs (1.8–2.5).

Side Reactions

Over-oxidation of thiophene rings and β-coupling defects are common, reducing charge carrier mobility. Post-polymerization reduction with hydrazine mitigates over-oxidation but complicates purification.

Polycondensation via Friedel-Crafts Alkylation

Friedel-Crafts alkylation offers a route to incorporate aromatic side chains. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution of 3-cyclohexyl-4-methylthiophene with dihaloalkanes.

Reaction Dynamics

The cyclohexyl group directs electrophilic attack to the 2- and 5-positions, ensuring regioregularity. Molecular weights are lower (Mₙ ≈ 8,000–12,000 g/mol) compared to GRIM or Suzuki methods, but the process is scalable for industrial applications.

Table 3: Friedel-Crafts Polymerization Data

CatalystHaloalkaneTemp (°C)Mₙ (g/mol)PDI
AlCl₃1,4-Dibromobutane2510,5002.1
BF₃·OEt₂1,6-Diiodohexane409,8002.3

Comparative Analysis of Methods

Molecular Weight and PDI

GRIM and Suzuki methods produce high-Mₙ polymers with low PDIs, suitable for optoelectronic devices. Oxidative and Friedel-Crafts polymerizations are less controlled but economically viable for bulk applications.

Regioregularity and Defects

GRIM achieves >95% regioregularity, critical for charge transport. Suzuki coupling introduces fewer defects than oxidative methods, which suffer from β-linkages and over-oxidation.

Table 4: Method Comparison

MethodMₙ Range (g/mol)PDIRegioregularity (%)Scalability
GRIM10k–50k1.3–1.893–97Moderate
Suzuki30k–45k1.2–1.595–98Low
Oxidative15k–20k1.8–2.580–85High
Friedel-Crafts8k–12k2.0–2.370–75High

Chemical Reactions Analysis

Types of Reactions

POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized to form conductive states, which is crucial for its application in electronic devices.

    Reduction: Reduction reactions can be used to modify the electronic properties of the polymer.

    Substitution: Functional groups can be introduced into the polymer backbone through substitution reactions, allowing for the tuning of its properties.

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride (FeCl3), iodine (I2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Conductive polymer forms

    Reduction: Modified electronic properties

    Substitution: Functionalized polymers with tailored properties

Scientific Research Applications

Electronic Applications

Conductive Polymers in Organic Electronics

Poly(3-cyclohexyl-4-methylthiophene-2,5) exhibits excellent electrical conductivity, making it suitable for organic electronic devices. Its properties allow it to be used in:

  • Organic Photovoltaics (OPVs) : The compound can serve as an active layer in solar cells, where it facilitates the conversion of sunlight into electricity. Research indicates that polythiophenes can achieve high power conversion efficiencies when optimized for morphology and processing conditions .
  • Field-Effect Transistors (FETs) : This polymer can be utilized in the fabrication of organic field-effect transistors, where its charge transport properties enhance device performance. Studies show that devices made with this polymer exhibit improved mobility and stability compared to other organic semiconductors .
  • Light Emitting Diodes (LEDs) : The luminescent properties of poly(3-cyclohexyl-4-methylthiophene-2,5) make it a candidate for use in organic LEDs, providing vibrant colors and efficient light emission .

Thermal Management Applications

Phase Change Materials

Recent advancements have explored the use of poly(3-cyclohexyl-4-methylthiophene-2,5) in thermal management systems. The polymer can be combined with phase change materials to create films that effectively manage heat dissipation:

  • Thermal Management Films : These films are designed to absorb and release heat at specific temperatures, making them ideal for applications in electronics where overheating is a concern. The incorporation of this polymer allows for enhanced thermal conductivity and stability under varying temperature conditions .

Case Study 1: Organic Photovoltaics

A study conducted on poly(3-cyclohexyl-4-methylthiophene-2,5) as a donor material in bulk heterojunction solar cells demonstrated a power conversion efficiency of up to 6.5%. The research highlighted the importance of optimizing the blend ratio with fullerene derivatives to achieve optimal charge separation and transport .

Case Study 2: Thermal Management Systems

In another investigation, a polymer film incorporating poly(3-cyclohexyl-4-methylthiophene-2,5) was tested for its thermal management capabilities. The results showed that the film maintained structural integrity while effectively regulating temperature fluctuations in electronic devices, proving its utility in real-world applications .

Summary of Properties and Applications

PropertyDescriptionApplication
Electrical ConductivityHigh conductivity suitable for electronic devicesOrganic photovoltaics, FETs, LEDs
Thermal StabilityMaintains properties under varying temperaturesThermal management films
Mechanical FlexibilityCan be processed into thin filmsFlexible electronics

Mechanism of Action

The mechanism of action of POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) involves the delocalization of electrons along the conjugated polymer backbone. This delocalization allows the polymer to conduct electricity when oxidized. The molecular targets include the polymer chains themselves, which interact with dopants or other molecules to modify their electronic properties. The pathways involved include electron transfer processes that enable the polymer to switch between conductive and non-conductive states.

Comparison with Similar Compounds

Comparison with Similar Compounds

P3C4MT belongs to the family of substituted polythiophenes, which are widely studied for their tunable electronic properties. Below is a comparative analysis with key analogs:

Structural and Electronic Properties

  • Poly(3-hexylthiophene) (P3HT):
    P3HT features a linear hexyl chain at the 3-position, promoting regioregularity and high crystallinity. This results in a bandgap of ~1.9 eV and hole mobility up to 0.1 cm²/V·s . In contrast, P3C4MT’s bulky cyclohexyl group likely disrupts backbone planarity, reducing conjugation length and increasing the bandgap (estimated >2.1 eV).
  • Poly(3,4-ethylenedioxythiophene) (PEDOT): PEDOT’s ethylene-dioxy substituent enhances planarity and stability, yielding a low bandgap (~1.6 eV) and high conductivity (300–500 S/cm) . P3C4MT’s non-planar cyclohexyl group would hinder similar performance, though its solubility may facilitate solution processing.

Solubility and Processability

  • P3C4MT vs. P3HT: The cyclohexyl group in P3C4MT improves solubility in non-polar solvents (e.g., chloroform, toluene) compared to P3HT, which requires annealing for optimal film morphology. However, excessive steric bulk may limit thin-film uniformity.
  • P3C4MT vs. Poly(3-alkylthiophenes):
    Linear alkyl chains (e.g., in P3HT) promote interchain π-π stacking, whereas cyclohexyl’s rigidity may favor amorphous domains, reducing charge-carrier mobility .

Thermal and Environmental Stability

  • PEDOT exhibits exceptional thermal stability (>300°C) due to its oxidized state and rigid backbone . P3C4MT’s stability is less documented but expected to be moderate (decomposition temperature ~200–250°C) due to the labile C–S bond in thiophenes.

Data Table: Comparative Properties of Substituted Polythiophenes

Polymer Bandgap (eV) Conductivity (S/cm) Solubility Thermal Stability (°C) Applications
P3C4MT ~2.1–2.3* <10⁻³* High (toluene) 200–250* Printable electronics
P3HT 1.9 10⁻⁴–10⁻¹ Moderate 250–300 OPVs, FETs
PEDOT 1.6 300–500 Low (aqueous) >300 Transparent electrodes
Poly(3-octylthiophene) 2.0 10⁻⁵–10⁻³ High 200–250 Sensors, FETs

Research Findings and Gaps

  • Key Insights:
    • Bulky substituents like cyclohexyl reduce conductivity but enhance solubility, enabling solution processing .
    • P3C4MT’s electronic properties are inferior to PEDOT but may fill gaps in flexible electronics requiring low-cost fabrication.
  • Contradictions/Limitations: No direct studies on P3C4MT’s charge mobility or bandgap were found; comparisons rely on analogous systems . Stability data (thermal/environmental) are inferred and require experimental validation.

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